3-[(4-Chlorobenzyl)oxy]benzoic acid
Description
3-[(4-Chlorobenzyl)oxy]benzoic acid (CAS 52803-69-7) is a substituted benzoic acid derivative featuring a 4-chlorobenzyl ether group at the 3-position of the aromatic ring. This compound is synthesized via nucleophilic substitution reactions, often involving methyl 4-hydroxybenzoate derivatives and 4-chlorobenzyl bromide under alkaline conditions . Key characterization data include $ ^1H $ NMR (δ = 7.58–7.50 ppm for aromatic protons; 5.19 ppm for the ether-linked CH$_2$) and $ ^{13}C $ NMR (δ = 167.1 ppm for the carboxylic acid carbonyl) . Its molecular weight is 262.65 g/mol, with a purity of >95% in reported syntheses .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJZIYOAOZVAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112944-97-5 | |
| Record name | 3-[(4-chlorophenyl)methoxy]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzyl)oxy]benzoic acid typically involves the reaction of 4-chlorobenzyl chloride with 3-hydroxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-[(4-Chlorobenzyl)oxy]benzoic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
4-[(4-Chlorobenzyl)oxy]benzoic Acid (CAS 62290-40-8)
- Structural Difference : The chlorobenzyloxy group is at the 4-position of the benzoic acid ring.
- Synthesis : Similar to the 3-substituted analog but uses methyl 4-hydroxybenzoate as the starting material .
- Properties : Higher melting point (245–247°C vs. 220–222°C for the 3-substituted isomer) due to enhanced symmetry.
- Applications : Used as an intermediate in polymer chemistry .
5-Chloro-2-((4-chlorobenzyl)oxy)benzoic Acid (CAS 938378-26-8)
Halogen-Substituted Analogs
3-[(2-Fluorobenzyl)oxy]benzoic Acid
- Structural Difference : Fluorine replaces chlorine on the benzyl group.
- Properties :
- Applications : Explored in radiopharmaceuticals for PET imaging .
4-[(4-Bromobenzyl)oxy]benzoic Acid (CAS 62290-41-9)
Functional Group Variants
2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid (3-CH$_2$Cl)
- Structural Difference : Chloromethyl ester replaces the ether linkage.
- Synthesis : Modified Schotten-Baumann acylation .
- Bioactivity : Demonstrates anti-inflammatory effects in LPS-induced rat models (IC$_{50}$ = 12 μM) .
3-((4-Chlorobenzyl)sulfonyl)benzoic Acid
Multi-Substituted Derivatives
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic Acid (CAS 113457-35-5)
- Structural Difference : Additional methoxy group at the 3-position.
- Properties :
3-[(4-Chloro-2-methylphenoxy)methyl]benzoic Acid (CAS 832740-30-4)
- Structural Difference: Methyl group at the 2-position of the phenoxy ring.
- Properties: Enhanced lipophilicity (logP = 3.8 vs. 2.9 for the parent compound). Potential blood-brain barrier permeability in neuropharmacology studies .
Biological Activity
3-[(4-Chlorobenzyl)oxy]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzoic acid moiety with a chlorobenzyl ether substituent. Its molecular formula is , which contributes to its unique chemical properties. The presence of the chlorobenzyl group may enhance its lipophilicity and influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. It may function by:
- Inhibiting Enzyme Activity: The compound can bind to active sites on enzymes, altering their function.
- Modulating Receptor Functions: It may act as a ligand for various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. In vitro studies have shown activity against various Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Antimicrobial against S. aureus | 31.1 - 62.2 |
| Control (Chloramphenicol) | Antimicrobial against S. aureus | 0.38 |
Cytotoxicity and Antiproliferative Effects
Studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation as an anticancer agent.
Modulation of Protein Degradation Pathways
Recent studies have highlighted the role of benzoic acid derivatives in enhancing protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This modulation could have implications for age-related diseases where protein homeostasis is disrupted.
Case Studies
- Antituberculosis Activity: A study evaluated various benzoic acid derivatives for their activity against Mycobacterium tuberculosis. Although specific data for this compound were not highlighted, related compounds showed significant anti-TB activity, suggesting potential relevance .
- Proteostasis Network Modulation: In a study examining the effects of benzoic acid derivatives on human foreskin fibroblasts, this compound was noted for its ability to activate cathepsins B and L significantly, which are crucial for protein degradation .
Research Findings Summary
The following table summarizes key findings from recent research on this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
